molecular formula C15H14ClNO2S B14536694 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene CAS No. 62156-76-7

2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene

Cat. No.: B14536694
CAS No.: 62156-76-7
M. Wt: 307.8 g/mol
InChI Key: GCVCTNSGNHYQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene is an organic compound characterized by the presence of a chlorinated nitrophenyl group attached to a sulfanyl group, which is further connected to a trimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene typically involves the following steps:

    Sulfanylation: The attachment of a sulfanyl group to the chlorinated nitrophenyl compound, often using thiols or disulfides in the presence of a catalyst.

    Coupling with Trimethylbenzene: The final step involves coupling the sulfanylated compound with 1,3,5-trimethylbenzene under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Aminated Derivatives: Formed by reduction of the nitro group.

    Hydroxylated Derivatives: Formed by oxidation reactions.

    Substituted Derivatives: Formed by nucleophilic substitution of the chlorine atom.

Scientific Research Applications

2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid
  • 5-Chloro-2-(methylsulfanyl)benzoic acid
  • 2-Chloro-5-(chlorosulfonyl)benzoic acid

Uniqueness

2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylbenzene core provides stability and hydrophobicity, while the nitrophenyl and sulfanyl groups offer reactivity and potential for diverse applications.

Properties

CAS No.

62156-76-7

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

2-(5-chloro-2-nitrophenyl)sulfanyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C15H14ClNO2S/c1-9-6-10(2)15(11(3)7-9)20-14-8-12(16)4-5-13(14)17(18)19/h4-8H,1-3H3

InChI Key

GCVCTNSGNHYQNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC2=C(C=CC(=C2)Cl)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.